N,4-dimethyl-1,3-thiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,4-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNDUXTMUGNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355730 | |
| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2161-68-4 | |
| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Thiazole Heterocyclic Scaffold: a Pillar in Medicinal Chemistry
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a fundamental structural motif in a vast number of biologically active compounds. mdpi.comtandfonline.com Its significance stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. semanticscholar.org Thiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comsemanticscholar.org
The versatility of the thiazole scaffold is underscored by its presence in both natural products and synthetic drugs. A notable example from nature is Vitamin B1 (Thiamine), which is essential for carbohydrate metabolism. In the realm of synthetic pharmaceuticals, the thiazole ring is a key component of numerous approved drugs, demonstrating its clinical importance. mdpi.com The structural rigidity and electronic properties of the thiazole nucleus make it an attractive scaffold for the design of compounds that can selectively interact with enzyme active sites and receptors.
The Privileged Nature of 2 Aminothiazole Derivatives in Drug Discovery
Within the broad class of thiazoles, the 2-aminothiazole (B372263) moiety is recognized as a "privileged structure." nih.gov This term is used in medicinal chemistry to describe a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug development. The 2-amino group provides a crucial hydrogen bond donor and acceptor site, facilitating strong interactions with protein targets. nih.gov
The utility of the 2-aminothiazole scaffold is evident in the number of successful drugs that incorporate this motif. For instance, Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia, features a 2-aminothiazole core. researchgate.net This highlights the ability of this scaffold to serve as a template for the development of highly specific and effective therapeutic agents. The synthetic tractability of 2-aminothiazoles allows for extensive structural modifications at various positions of the ring, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. mdpi.com
The Scientific Quest for N,4 Dimethyl 1,3 Thiazol 2 Amine and Its Analogs
Established Synthetic Pathways for 2-Aminothiazole Systems
The construction of the 2-aminothiazole core is most famously achieved through the Hantzsch thiazole (B1198619) synthesis, a reliable and versatile method. jneonatalsurg.comjpionline.org This reaction, along with other classical methods like the Cook-Heilbron and Gabriel syntheses, provides a foundational toolkit for chemists. jneonatalsurg.com The Hantzsch synthesis, in particular, is often considered a superior method for preparing thiazole compounds. jneonatalsurg.com
Adaptations of the Hantzsch Thiazole Synthesis for this compound Scaffolds
The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring, involving the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. jneonatalsurg.comnih.gov For the synthesis of this compound, this reaction is adapted by using N-methylthiourea as the sulfur-containing nucleophile and a halogenated derivative of acetone, such as chloroacetone (B47974) or bromoacetone.
The general mechanism involves the initial reaction of the α-haloketone with the thiourea to form an intermediate, which then undergoes cyclization and dehydration to yield the 2-aminothiazole ring. researchgate.net The use of N-methylthiourea directly installs the methyl group on the exocyclic amine, leading to the desired N-methylated product.
Several variations of this method exist, including microwave-assisted syntheses which can significantly reduce reaction times to mere minutes and often proceed without the need for a catalyst. nih.gov For example, the reaction of an aryl thiourea with an α-bromoacetophenone in ethanol (B145695) under microwave irradiation (150 W, 80°C) can yield the desired N,4-diaryl-1,3-thiazol-2-amine in as little as 5 minutes. nih.gov Solvent-free conditions have also been developed, offering an eco-friendly alternative that provides products in good yields after a simple workup. organic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Aryl thiourea | α-bromoacetophenone | Microwave (150W, 80°C), Ethanol, 5 min | N,4-diaryl-1,3-thiazol-2-amine | Good | nih.gov |
| Thiourea | 2-bromoacetophenone | Solvent-free | 2-amino-4-phenylthiazole | Good | organic-chemistry.org |
| Thiourea | 3-chloroacetylacetone | TEA/K2CO3 | 5-acyl-2-aminothiazole | - | researchgate.net |
| N-methylthiourea | 3-chloro-2,4-pentanedione | - | N,4-dimethyl-5-acetyl-1,3-thiazol-2-amine | - | semanticscholar.org |
One-Pot Multicomponent Reactions for Thiazole-2-amine Derivatives
One-pot multicomponent reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for synthesizing complex molecules like thiazole-2-amine derivatives from simple starting materials. nih.govekb.eg These reactions avoid the isolation of intermediates, thereby saving time, solvents, and resources. google.com
A common one-pot approach involves the in-situ generation of an α-haloketone, which then reacts with a thiourea derivative. For instance, an α-active methylene (B1212753) ketone can be brominated using N-bromosuccinimide (NBS), followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine in a single pot. ekb.egresearchgate.netekb.eg Another strategy employs a catalyst, such as silica-supported tungstosilisic acid, to facilitate the reaction between an α-bromoketone, thiourea, and a substituted aldehyde under ultrasonic irradiation, leading to high yields of functionalized thiazoles. nih.gov
| Reactants | Catalyst/Reagents | Conditions | Product Type | Yield | Reference |
| Acetylacetone, NBS, KSCN, Benzylamine | - | Ethanol, RT | Thiazol-2(3H)-imine derivative | - | researchgate.netekb.eg |
| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Ultrasonic irradiation, RT, ETOH/Water | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |
| Acetophenone derivative, TCCA, Thiourea | Ca/4-MePy-IL@ZY-Fe3O4 | 80°C, EtOH | 2-aminothiazole | - | rsc.org |
Regioselective Functionalization Strategies for this compound Analogs
The functionalization of the pre-formed this compound scaffold is crucial for creating diverse analogs for various applications. The reactivity of the thiazole ring and the exocyclic amino group allows for selective modifications at specific positions. researchgate.net
Alkylation and Acylation of the Amine Nitrogen
The exocyclic amino group of 2-aminothiazoles is a primary site for functionalization. researchgate.net N-alkylation and N-acylation are common transformations used to introduce various substituents. nih.govresearchgate.net
N-alkylation can be achieved using alkyl halides in the presence of a base. For example, methylation of an N-aryl-4-phenyl-1,3-thiazol-2-amine can be performed using methyl iodide and sodium hydride in DMF. nih.gov
N-acylation is readily accomplished using acyl chlorides or anhydrides. nih.govnih.govbeilstein-journals.org For instance, the acylation of 4-(indol-3-yl)thiazol-2-amines can be carried out with various acid chlorides in pyridine. nih.gov Similarly, acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives with acetic anhydride (B1165640) or arylsulfonyl chlorides proceeds regioselectively on the amino group. researchgate.net These reactions are often clean and proceed under mild conditions. beilstein-journals.org
| Substrate | Reagent | Conditions | Product | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Methyl iodide, NaH | DMF, 25°C | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | nih.gov |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Acetic anhydride | - | N-acetyl-N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | nih.gov |
| 4-(Indol-3-yl)thiazol-2-amine | Acid chloride | Pyridine | N-acyl-4-(indol-3-yl)thiazol-2-amine | nih.gov |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Acetic anhydride | - | Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate | researchgate.net |
Substitution Reactions at the 4-Position of the Thiazole Ring
The 4-position of the thiazole ring is another key site for introducing structural diversity. The substituents at this position are often determined by the choice of the α-haloketone in the Hantzsch synthesis. researchgate.net For instance, using chloroacetone leads to a 4-methyl group, while using a phenacyl bromide derivative introduces a 4-phenyl group. researchgate.net
Direct functionalization at the 4-position of a pre-existing thiazole ring is less common but can be achieved through specific strategies. However, the more prevalent approach is to build the desired 4-substituent into the ketone starting material before the cyclization reaction. acs.orgtandfonline.com This allows for a wide range of aryl, alkyl, and heterocyclic groups to be incorporated at this position. researchgate.net
Advanced Synthetic Approaches and Catalytic Methods for this compound Construction
Modern synthetic chemistry offers advanced methodologies for the synthesis of thiazole derivatives, focusing on efficiency, sustainability, and novel reactivity. These include catalytic systems and the use of enabling technologies like microwave irradiation and flow chemistry.
Catalytic methods often aim to improve the greenness and efficiency of classical reactions. For example, a magnetically separable nanocatalyst has been developed for the one-pot synthesis of 2-aminothiazoles, allowing for easy recovery and reuse of the catalyst. rsc.org Rhodium-catalyzed C-H activation and cyclization represent a more advanced strategy for constructing highly functionalized aromatic systems, which could be adapted for complex thiazole derivatives. acs.org
Microwave-assisted synthesis has been shown to dramatically accelerate the Hantzsch reaction, reducing reaction times from hours to minutes and often providing high yields. nih.govnih.gov This technique is particularly valuable for high-throughput synthesis of compound libraries.
Furthermore, chemoenzymatic methods, where an enzyme catalyzes a key step in the reaction sequence, are emerging as a green alternative. For example, α-amylase from Aspergillus oryzae has been used to catalyze a one-pot multicomponent reaction to form thiazole derivatives. jneonatalsurg.com
General Principles of SAR in 2-Aminothiazole Medicinal Chemistry
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. scholarsresearchlibrary.comnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govresearchgate.net The versatility of the 2-aminothiazole ring allows for substitutions at various positions, primarily at the N-2, C-4, and C-5 positions, which significantly influences the resulting biological activity.
Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of 2-aminothiazole derivatives. These studies systematically alter the chemical structure of a lead compound to identify the key molecular features responsible for its biological effects. For the 2-aminothiazole core, SAR analyses have revealed several general principles:
The N-2 Position: The amino group at the 2-position is a key site for modification. Acylation or substitution with various aryl or alkyl groups can dramatically alter the compound's potency and selectivity. nih.govnih.gov This position is often involved in crucial hydrogen bonding interactions with biological targets.
The C-4 Position: Substitution at the C-4 position with aryl or other cyclic moieties is a common strategy to enhance activity. nih.gov The nature and substitution pattern of this group can influence the compound's interaction with the target protein and its pharmacokinetic properties.
Influence of N-Methyl Substitution on Biological Potency and Selectivity
The introduction of a methyl group on the nitrogen atom of the 2-amino group of the thiazole ring, as seen in this compound, can have a profound impact on the compound's biological properties. This N-methylation can influence potency and selectivity through several mechanisms.
In a study of N,4-diaryl-1,3-thiazol-2-amines as tubulin inhibitors, the introduction of a methyl group at the N-position of the 2-aminothiazole skeleton resulted in reduced antiproliferative activity compared to the unsubstituted analog. nih.gov This suggests that for this particular biological target, the presence of a hydrogen atom on the exocyclic nitrogen may be crucial for forming a key hydrogen bond with the receptor, and its replacement with a methyl group disrupts this interaction, leading to decreased potency.
Conversely, in other contexts, N-methylation can be beneficial. For instance, in a series of 2-amino-4-(3,4,5-trimethoxyphenyl)thiazoles, the N-methylamino derivatives were synthesized and evaluated for their anticancer activity. tandfonline.com While a direct comparison with the non-methylated counterparts was not the primary focus of this specific study, the exploration of N-alkylation highlights its importance in SAR studies.
The effect of N-methylation can be summarized in the following table:
| Compound/Analog Series | Effect of N-Methylation | Potential Rationale | Reference |
| N,4-diaryl-1,3-thiazol-2-amines (as tubulin inhibitors) | Reduced antiproliferative activity | Disruption of a critical hydrogen bond with the target protein. | nih.gov |
| 2-amino-4-(3,4,5-trimethoxyphenyl)thiazoles | Investigated for anticancer activity | Alteration of steric and electronic properties, potentially influencing target binding and pharmacokinetic profile. | tandfonline.com |
Impact of 4-Methyl Substitution on Pharmacological Profiles
The presence of a methyl group at the 4-position of the thiazole ring is another critical structural feature that can significantly modulate the pharmacological profile of 2-aminothiazole derivatives. This substitution directly influences the steric and electronic environment of the thiazole core.
Research on 2-aminothiazole derivatives as anticancer agents has shown that substitution at the C4-position can have varied effects. In one study, the incorporation of a methyl group at the C4-position of the thiazole core led to a decrease in cytotoxic potency. nih.gov This suggests that for that particular series of compounds, a larger or different type of substituent at the C4-position might be more favorable for interacting with the target.
The following table summarizes the observed impact of methyl substitution at the C4-position:
| Compound Series | Impact of 4-Methyl Substitution | Observed Effect | Reference |
| 2-aminothiazoles for anticancer activity | Decreased potency | The methyl group may not be optimal for binding to the target. | nih.gov |
Conformational Analysis and its Relationship to Biological Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. For this compound and its analogs, conformational analysis helps to understand the spatial arrangement of the different substituents and their influence on the molecule's interaction with receptors.
The biological activity of 2-aminothiazole-flavonoid hybrid derivatives has also been linked to their electronic properties and the conformation of substituents on the chromen-4-one ring. nih.gov The spatial arrangement of hydrophobic substituents was suggested to be related to the observed biological effects. nih.gov
Correlation of Substituent Electronic and Steric Properties with Observed Effects
The biological activity of 2-aminothiazole derivatives is intrinsically linked to the electronic and steric properties of their substituents. These properties govern how a molecule interacts with its biological target and can be quantified using various physicochemical parameters.
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can influence the charge distribution within the thiazole ring and its appended groups. This, in turn, can affect the strength of interactions, such as hydrogen bonds and electrostatic interactions, with a target protein. For instance, in a series of 2-aminothiazole derivatives, the presence of electron-withdrawing groups like nitro and fluoro at the para position of a phenyl ring at C-4 exhibited very good antibacterial and antifungal activities. nih.gov
Steric Effects: The size and shape of substituents, or their steric properties, are critical for ensuring a proper fit within the binding pocket of a biological target. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. In a study of 2-amino-5-benzyl-1,3-thiazoles, the substitution on a pendant aryl moiety with a large lipophilic group was found to be a significant factor affecting their anticancer activity. nih.gov
A quantitative structure-activity relationship (QSAR) study on 2-aminothiazole derivatives as antiprion compounds highlighted the importance of both steric (Molecular Refraction, MR) and lipophilic (π) parameters in improving biological activity. iomcworld.org The study concluded that smaller and more lipophilic compounds were generally better antiprion agents. iomcworld.org
The following table illustrates the correlation of substituent properties with biological effects:
| Substituent Property | Influence on Biological Activity | Example | Reference |
| Electronic (Electron-withdrawing) | Enhanced antibacterial and antifungal activity | Nitro and fluoro groups on a C-4 phenyl ring. | nih.gov |
| Steric (Bulky/Lipophilic) | Can enhance or decrease activity depending on the target | Large lipophilic groups on a pendant aryl moiety improved anticancer activity. | nih.gov |
| Steric (Size) & Lipophilicity | Smaller and more lipophilic compounds showed better antiprion activity | QSAR analysis of 2-aminothiazole derivatives. | iomcworld.org |
Computational Chemistry and Molecular Modeling Investigations of N,4 Dimethyl 1,3 Thiazol 2 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of N,4-dimethyl-1,3-thiazol-2-amine. These methods offer a detailed description of the molecule's geometry and electron distribution.
Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. irjweb.comasianpubs.org By applying DFT, researchers can determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. For similar thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31+G(d,p), have been employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netroyalsocietypublishing.orgchimicatechnoacta.ru These calculations have shown that the thiazole ring typically adopts a planar structure due to aromatic stabilization. The optimized geometry is crucial as it serves as the foundation for further electronic property analysis.
DFT is also instrumental in calculating various electronic properties that dictate the reactivity and stability of the molecule. These properties include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions within the molecule. For related thiazole compounds, DFT has been used to analyze charge distribution to predict reactivity and stability.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), can provide a high-level characterization of the electronic structure of molecules like this compound. scispace.comnih.gov While computationally more intensive than DFT, ab initio methods can offer a more rigorous description of electron correlation. For analogous systems, ab initio calculations have been used to refine the understanding of molecular geometries and vibrational frequencies. scispace.comresearchgate.net These methods are valuable for validating the results obtained from DFT and for providing benchmark data on the electronic properties of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. chimicatechnoacta.ru The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. asianpubs.org The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's stability; a larger gap suggests higher stability and lower reactivity. tandfonline.comnih.gov For various thiazole derivatives, the HOMO-LUMO analysis has been conducted to explain charge transfer interactions within the molecule. irjweb.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netiucr.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. irjweb.com Red regions on the MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For thiazole derivatives, MEP analysis helps in understanding the regions of reactivity. irjweb.com
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | Geometry Optimization, HOMO-LUMO, MEP | researchgate.net |
| B3LYP | 6-31+G(d,p) | Geometrical Structures, FMO energies, MEP | royalsocietypublishing.org |
| HCTH/PBE1PBE | 6-31G* | Optimized Geometries, HOMO-LUMO | asianpubs.org |
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule like this compound might interact with a biological target, typically a protein.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govmdpi.com This method is crucial for predicting the binding mode of this compound within the active site of a target protein. bohrium.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. semanticscholar.org Studies on similar thiazole derivatives have successfully used molecular docking to identify potential biological targets and to understand the structural basis of their activity. nih.govmdpi.com The binding affinity, often expressed as a docking score or free energy of binding, provides a qualitative measure of how strongly the ligand binds to the receptor. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic and detailed picture of the ligand-receptor complex over time. erciyes.edu.tr Starting from a docked pose, an MD simulation can be run to observe the stability of the binding mode and to calculate a more accurate binding free energy. These simulations take into account the flexibility of both the ligand and the receptor, offering a more realistic representation of the biological system. nih.gov
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The stability of a ligand-receptor complex is determined by a variety of non-covalent intermolecular interactions. Molecular docking and dynamics simulations are instrumental in identifying these key interactions.
Hydrogen Bonding: These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. In the context of this compound, the amine group can act as a hydrogen bond donor, and the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. royalsocietypublishing.orgresearchgate.netwsu.edu
Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The thiazole ring of this compound can participate in pi-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site of a protein. uva.es
Other important interactions that can be identified include hydrophobic interactions and van der Waals forces. Understanding these specific interactions is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. bohrium.com
| Interaction Type | Description | Potential Involvement of this compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Amine group (donor), Thiazole nitrogen (acceptor). | royalsocietypublishing.orgwsu.edu |
| Pi-Stacking | Non-covalent interactions between aromatic rings. | Interaction of the thiazole ring with aromatic amino acid residues. | uva.es |
| Hydrophobic Interactions | Tendency of nonpolar substances to aggregate in aqueous solution. | Methyl groups. | bohrium.com |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Overall molecule. | wsu.edu |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties
In the early stages of drug discovery, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions help to identify candidates with favorable drug-like profiles and flag potential liabilities, thereby reducing the time and cost associated with experimental assays. For derivatives of the this compound scaffold, various computational tools are employed to forecast their pharmacokinetic and pharmacodynamic behavior.
Detailed research findings from studies on related thiazole derivatives indicate that these compounds generally exhibit good oral bioavailability. plos.orgresearchgate.net Computational models are used to predict several key parameters, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for toxicity. For instance, in silico ADMET studies on phenyl and furan (B31954) ring-containing thiazole Schiff base derivatives showed that the compounds possess favorable oral bioavailability. plos.orgresearchgate.net Similarly, studies on 4-phenyl thiazol-2-amine derivatives predicted that their absorption and distribution properties fall within acceptable limits for drug candidates. rjeid.com
The pharmacodynamic properties, which describe the biochemical and physiological effects of the drugs on the body, are also predicted using computational approaches. Molecular docking, a key component of these predictions, helps to identify potential biological targets and estimate the binding affinity of the compounds. For example, the bioactivity scores predicted for various thiazole derivatives suggest potential interactions with key target classes such as G-protein coupled receptors (GPCRs), ion channels, and kinases.
Below is a table summarizing representative in silico predicted ADMET and drug-likeness properties for thiazole derivatives, based on parameters commonly evaluated in computational studies.
| Parameter | Description | Favorable Range/Value |
|---|---|---|
| Molecular Weight (MW) | Influences size and diffusion characteristics. | < 500 g/mol |
| LogP (Octanol/Water Partition Coefficient) | Indicator of lipophilicity and membrane permeability. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of hydrogen bond donors. | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of hydrogen bond acceptors. | < 10 |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties. | < 140 Ų |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed through the gut. | > 70% |
| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the CNS. | Variable (depending on target) |
| Drug-Likeness Score | A qualitative assessment of the compound's potential to be a drug. | Positive |
This table presents generally accepted favorable ranges for oral drug candidates and is representative of the parameters assessed for thiazole derivatives in various computational studies. researchgate.netrjeid.comnih.gov
Structure-Based Drug Design Approaches for this compound Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, often a protein or enzyme, to design and optimize inhibitors. This approach is heavily reliant on techniques like X-ray crystallography and computational molecular docking. The this compound core has served as a foundational scaffold in numerous SBDD projects aimed at developing inhibitors for various therapeutic targets.
A prominent example is the development of highly selective inhibitors for Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator and a target in cancer therapy. cardiff.ac.ukacs.org In one study, the this compound moiety was incorporated into a 4-(thiazol-5-yl)pyrimidine scaffold. cardiff.ac.uk The co-crystal structure of a lead compound with CDK2 revealed that the C-4 methyl group of the thiazole was positioned against the gatekeeper residue (Phe80). This insight guided the design of derivatives with modifications intended to exploit differences between the CDK9 and CDK2 active sites to achieve selectivity. The introduction of bulky substituents on an aniline (B41778) ring attached to the pyrimidine (B1678525) led to compounds with significantly improved selectivity for CDK9 over CDK2. cardiff.ac.uk
Molecular docking studies are a cornerstone of SBDD, used to predict the binding mode and affinity of a ligand to its target protein. Derivatives of this compound have been docked against a variety of protein targets to rationalize their biological activity and guide further optimization. For example, thiazole derivatives have been studied as potential inhibitors of Rho-associated kinases (ROCK), with docking studies helping to elucidate the structure-activity relationship (SAR) and suggesting that further optimization could lead to more potent inhibitors. brieflands.com Other research has employed docking to evaluate thiazole derivatives as potential anticancer agents by targeting tubulin polymerization and estrogen receptors. rjeid.comnih.gov
The table below summarizes findings from several molecular docking studies on derivatives containing the thiazole-2-amine scaffold, highlighting the diversity of targets being pursued.
| Derivative Class | Protein Target | Key Findings/Interactions | Reference |
|---|---|---|---|
| 5-(Pyrimidin-4-yl)-N,4-dimethylthiazol-2-amines | Cyclin-Dependent Kinase 9 (CDK9) | The thiazole scaffold fits into the kinase hinge region. Bulky aniline substitutions improve potency and selectivity over CDK2. | cardiff.ac.uk |
| 4-Aryl-thiazole-2-amines | Rho-associated kinase (ROCK) | The aminomethyl side chain and thiazolamine moieties were hybridized to create novel inhibitors. Docking indicated the need for further optimization. | brieflands.com |
| 4-Phenyl thiazol-2-amine derivatives | Estrogen Receptor-α (ER-α) | Compounds fit within the active site's hydrophobic pocket, showing better docking scores than the standard drug tamoxifen. | rjeid.com |
| 2,4-Disubstituted thiazole derivatives | Tubulin (Colchicine binding site) | Docking confirmed the capability of derivatives to bind to the target, with free binding energies higher than the reference compound Combretastatin (B1194345) A-4. | nih.gov |
| 1,2-Dimethyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)quinazolin-4(1H)-ones | p38alpha MAP Kinase | Docking scores of synthesized derivatives were better than the co-crystallized ligand and the reference drug 5-fluorouracil. | connectjournals.com |
These computational investigations underscore the value of the this compound scaffold in modern drug design, providing a robust framework for the development of novel and selective therapeutic agents.
Future Research Directions and Therapeutic Potential
Optimization of N,4-Dimethyl-1,3-thiazol-2-amine Analogs for Enhanced Efficacy and Selectivity
The 2-aminothiazole (B372263) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govresearchgate.net Future optimization efforts for this compound analogs will focus on systematic structural modifications to improve potency and selectivity for specific therapeutic targets. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, guiding chemists in making targeted changes to the molecule.
Key areas for modification include:
Substitution at the N-position of the amino group: Introducing various aryl, acyl, or alkyl groups can significantly influence binding affinity and selectivity. For instance, studies on N,4-diaryl-1,3-thiazol-2-amines have shown that substitutions on the N-phenyl ring can dramatically alter antiproliferative activity. nih.gov
Modification of the C4-methyl group: Replacing the methyl group with larger or more functionalized substituents can explore new binding pockets within a target protein.
Substitution at the C5-position: Although unsubstituted in the parent compound, introducing groups at the C5 position can modulate the electronic properties and steric profile of the molecule, leading to enhanced activity. For example, arylazo moieties at the C5-position have been explored for antimicrobial activities. mdpi.com
Research has demonstrated that specific substitutions can yield highly potent and selective inhibitors. For example, in a series of N,4-diaryl-1,3-thiazol-2-amines developed as tubulin inhibitors, the analog N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) emerged as the most potent compound, with IC50 values in the sub-micromolar range against several cancer cell lines. nih.gov This highlights how tuning the substituents on the core structure can lead to significant gains in efficacy.
| Compound | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Antiproliferative (Tubulin Inhibition) | Exhibited potent activity with IC50 values between 0.36 and 0.86 μM in three cancer cell lines. | nih.gov |
| Compound 3e (a propenamide derivative) | Acetylcholinesterase (AChE) Inhibition | Most potent AChE inhibitor in its series with an IC50 of 0.5 μM. | nih.gov |
| Compound 9e (a propanamide derivative) | Butyrylcholinesterase (BChE) Inhibition | Most potent BChE inhibitor in its series with an IC50 of 0.9 μM. | nih.gov |
Exploration of Novel Therapeutic Targets for 2-Aminothiazole Scaffolds
The versatility of the 2-aminothiazole scaffold allows it to target a wide array of biomolecules. researchgate.net While significant research has focused on areas like oncology and infectious diseases, future work should aim to explore novel and less-conventional therapeutic targets. nih.gov The inherent properties of the 2-aminothiazole ring make it a suitable pharmacophore for inhibiting enzymes like kinases, proteases, and transferases. nih.gov
Potential new target areas include:
Neurodegenerative Diseases: Beyond cholinesterase inhibition, 2-aminothiazole derivatives could be investigated as modulators of targets implicated in diseases like Parkinson's or Huntington's.
Metabolic Disorders: Compounds based on this scaffold could be designed to inhibit enzymes involved in diabetes or obesity, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com
Prion Diseases: The anti-prion properties of some 2-aminothiazole derivatives warrant further investigation. nih.gov
Ion Channels: The identification of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC) opens a new field for exploring the modulation of atypical Cys-loop receptors. semanticscholar.org
The 2-aminothiazole core is a fundamental part of clinically approved drugs targeting a variety of enzymes, including the kinase inhibitors Dasatinib and Alpelisib. nih.govnih.gov This clinical success provides a strong rationale for exploring other enzyme families as potential targets for new derivatives of this compound.
Development of this compound Derivatives as Multitargeting Agents
The complexity of many diseases, such as cancer and Alzheimer's, often involves multiple pathological pathways. nih.gov This has spurred interest in developing multitargeting agents that can modulate several key proteins simultaneously, potentially offering improved efficacy and a lower likelihood of drug resistance. The 2-aminothiazole scaffold is an ideal starting point for designing such agents.
A notable example is the development of 2-aminothiazole derivatives as potential anti-Alzheimer's agents that simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), possess antioxidant properties, and can chelate metal ions. nih.gov In one study, specific propenamide and propanamide derivatives of the 2-aminothiazole core were synthesized and shown to be potent, mixed-type inhibitors of both cholinesterases. nih.gov
Similarly, N,4-diaryl-1,3-thiazole-2-amines have been profiled as multi-target inhibitors of eicosanoid metabolism, targeting several lipoxygenase (LO) and cyclooxygenase (COX) enzymes involved in inflammation. nih.gov For instance, one analog, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol, was identified as a potent and selective inhibitor of 5-LO and COX-2. nih.gov This multitarget approach could lead to more effective anti-inflammatory drugs.
| Compound Series | Disease Area | Multiple Targets | Therapeutic Goal | Reference |
|---|---|---|---|---|
| Propenamide/Propanamide derivatives | Alzheimer's Disease | AChE, BChE, Antioxidant, Metal Chelation | Disease modification through multiple pathways | nih.gov |
| N,4-diaryl-1,3-thiazole-2-amines | Inflammation | 5-LO, 12-LO, 15-LO, COX-1, COX-2 | Broad-spectrum anti-inflammatory effects | nih.gov |
Innovative Applications Beyond Traditional Medicinal Chemistry
The chemical properties of the 2-aminothiazole ring system lend themselves to applications outside of conventional drug development. Future research should explore the potential of this compound and its derivatives in other scientific and industrial fields.
Agrochemicals: Thiazole-containing compounds are already used as fungicides and insecticides. researchgate.net New derivatives could be synthesized and screened for potent and selective pesticidal activity, potentially leading to novel crop protection agents with improved environmental profiles. nih.gov
Materials Science: The π-conjugated system of the thiazole (B1198619) ring makes it an interesting component for organic electronics. Thiazole-based fluorophores have been incorporated into organic light-emitting diodes (OLEDs). researchgate.net Research into the photophysical properties of new this compound derivatives could uncover novel materials for use in electronics and imaging.
Biocatalysis and Chemical Probes: The ability of the 2-aminothiazole scaffold to bind to various enzymes could be harnessed to develop specific chemical probes for studying biological pathways or as components in biosensors.
The compound 2,1,3-Benzothiadiazole (BTD), a related heterocyclic structure, is already used as a starting material for herbicides, fungicides, and luminescent materials, demonstrating the broad applicability of such scaffolds. mdpi.com This precedent supports the exploration of this compound derivatives for similar innovative purposes.
Compound Index
| Compound Name |
|---|
| This compound |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
| 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol |
| Dasatinib |
| Alpelisib |
| 2,1,3-Benzothiadiazole (BTD) |
Q & A
Q. What are the optimal synthetic routes for N,4-dimethyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of N-substituted thiazol-2-amines typically involves cyclization of thiourea derivatives with α-haloketones. For example, 2-amino-4-phenylthiazole derivatives are synthesized by refluxing thiourea with chlorinated precursors in ethanol or methanol, often with catalytic acetic acid . Key parameters include:
- Solvent : Ethanol or methanol for better solubility.
- Temperature : Reflux (70–80°C) to accelerate cyclization.
- Catalyst : Acetic acid (2–3 drops) to stabilize intermediates.
Table 1 : Reaction Conditions and Yields for Analogous Compounds
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiourea + α-chloroketone | Ethanol | 80 | Acetic acid | 72–85 | |
| Thiourea + bromo derivative | Methanol | 70 | None | 65 |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. SHELX software (e.g., SHELXL for refinement) is used to resolve bond lengths, angles, and hydrogen-bonding networks . Spectroscopic methods include:
- ¹H NMR : Methyl groups at δ 2.3–2.5 ppm (N–CH₃) and δ 2.1–2.3 ppm (C–CH₃).
- IR : N–H stretching at 3300–3400 cm⁻¹ and C=S vibrations at 1250–1350 cm⁻¹ .
ORTEP-3 graphical interfaces aid in visualizing crystallographic data .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to predict interactions with targets like bacterial enzymes or cancer biomarkers. Descriptors include:
- Lipophilicity (logP) : Critical for membrane permeability.
- Electrostatic potential : Determines binding affinity to active sites .
Table 2 : Docking Scores for Thiazole Derivatives Against E. coli Dihydrofolate Reductase
| Compound | Docking Score (kcal/mol) | Binding Energy (kJ/mol) | Reference |
|---|---|---|---|
| 4-Phenyl analog | -8.2 | -34.3 | |
| N-Methyl derivative | -7.9 | -33.1 |
Q. How can contradictory data on the biological activity of thiazol-2-amine derivatives be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Assay protocols : Broth microdilution vs. agar diffusion (e.g., MIC values differ by 10–20% ).
- Strain specificity : Activity against S. aureus vs. P. aeruginosa may vary due to efflux pump expression .
Statistical meta-analysis and standardized protocols (CLSI guidelines) are recommended for cross-study comparisons.
Q. What crystallization techniques enhance the resolution of this compound for structural studies?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., ethanol/dichloromethane) produces high-quality crystals. Key steps:
Solvent selection : Use low-polarity solvents to slow nucleation.
Temperature gradient : Gradual cooling from 40°C to 25°C.
SHELXD (for phase problem solving) and SHELXE (density modification) are critical for challenging twinned crystals .
Methodological Notes
- Avoided Sources : Data from commercial platforms (e.g., BenchChem) were excluded per requirements.
- Data Synthesis : References were prioritized for pharmacological, synthetic, and crystallographic relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
